molecular formula C12H16F2O2 B7991574 (3,4-Difluoro-5-(isopentyloxy)phenyl)methanol

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol

Cat. No.: B7991574
M. Wt: 230.25 g/mol
InChI Key: ORVLJUFKTPPYDA-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol is a chemical compound with the molecular formula C12H16F2O2. It is characterized by the presence of two fluorine atoms and an isopentyloxy group attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-(isopentyloxy)phenyl)methanol typically involves the reaction of 3,4-difluorophenol with isopentyl bromide in the presence of a base such as potassium carbonate. This reaction forms the isopentyloxy-substituted phenol, which is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-(isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The isopentyloxy group provides additional hydrophobic interactions, which can influence the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluoro-5-(methoxy)phenyl)methanol: Similar structure but with a methoxy group instead of an isopentyloxy group.

    (3,4-Difluoro-5-(ethoxy)phenyl)methanol: Similar structure but with an ethoxy group instead of an isopentyloxy group.

Uniqueness

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol is unique due to the presence of the isopentyloxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[3,4-difluoro-5-(3-methylbutoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-8(2)3-4-16-11-6-9(7-15)5-10(13)12(11)14/h5-6,8,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVLJUFKTPPYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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